Diphenyl (cyanoamino)(imino)methylamidophosphate

Description

FTIR Spectral Signatures

Fourier Transform Infrared Spectroscopy (FTIR) reveals key functional groups (Table 1):

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2200–2250 | $$\text{C}\equiv\text{N}$$ stretch (cyano group) |

| 1250–1300 | $$\text{P=O}$$ asymmetric stretch |

| 1150–1200 | $$\text{P–O–C}$$ (aryl) stretch |

| 3000–3100 | Aromatic $$\text{C–H}$$ stretch |

The strong $$\text{P=O}$$ absorption at ~1280 cm⁻¹ and the sharp $$\text{C}\equiv\text{N}$$ peak at ~2220 cm⁻¹ are diagnostic for this compound.

NMR Spectral Analysis (¹H, ¹³C, ³¹P)

¹H NMR (400 MHz, CDCl₃):

- δ 7.2–7.5 ppm (multiplet, 10H, aromatic protons).

- δ 6.8–7.0 ppm (broad singlet, 2H, $$\text{NH}_2$$).

¹³C NMR (100 MHz, CDCl₃):

- δ 158.5 ($$\text{C=N}$$), 150.2 ($$\text{P–O–C}$$), 120.5 ($$\text{C}\equiv\text{N}$$).

³¹P NMR (162 MHz, CDCl₃):

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 316.0725 ($$\text{[M+H]}^+$$). Dominant fragments include:

- m/z 239 : Loss of one phenyl group ($$\text{-C}6\text{H}5$$).

- m/z 162 : Subsequent loss of the cyano-guanidine moiety ($$\text{-C}2\text{N}4\text{H}_3$$).

Computational Modeling Approaches

Density Functional Theory (DFT) Calculations

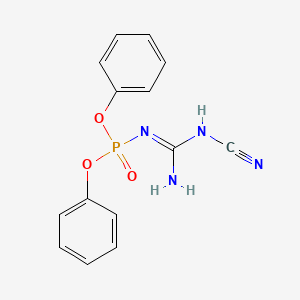

DFT simulations at the B3LYP/6-311+G(d,p) level provide optimized geometries (Figure 1):

Molecular Orbital Configuration Analysis

The Highest Occupied Molecular Orbital (HOMO) localizes on the guanidine and cyano groups, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the phosphate center. This electronic distribution implies nucleophilic reactivity at the phosphorus atom.

Properties

CAS No. |

92193-47-0 |

|---|---|

Molecular Formula |

C14H13N4O3P |

Molecular Weight |

316.25 g/mol |

IUPAC Name |

1-cyano-2-diphenoxyphosphorylguanidine |

InChI |

InChI=1S/C14H13N4O3P/c15-11-17-14(16)18-22(19,20-12-7-3-1-4-8-12)21-13-9-5-2-6-10-13/h1-10H,(H3,16,17,18,19) |

InChI Key |

FNFCLKQQSFYUEA-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)OP(=O)(/N=C(\N)/NC#N)OC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(N=C(N)NC#N)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl (cyanoamino)(imino)methylamidophosphate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . This reaction is carried out under specific conditions to yield the desired cyanoacetamide derivatives. The process may involve the use of different reagents and catalysts to optimize the yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to maintain the quality of the product, and advanced purification techniques are employed to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Diphenyl (cyanoamino)(imino)methylamidophosphate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Diphenyl (cyanoamino)(imino)methylamidophosphate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Diphenyl (cyanoamino)(imino)methylamidophosphate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Phosphorus-Containing Compounds

- Cresyl diphenyl phosphate: A tri-aryl phosphate ester used as a plasticizer and flame retardant. Unlike the amidophosphate group in the target compound, cresyl diphenyl phosphate lacks nitrogenous substituents, leading to divergent applications (e.g., industrial vs. Its toxicity profile includes neurotoxic and hepatotoxic effects, common among phosphate esters .

- AdTPP (Diphenyl(4-adamantylphenyl)phosphine): Exhibits strong host-guest interactions (association constant Kf ≈ 2×10<sup>2</sup> in supercritical CO2), attributed to adamantyl substituents enhancing polar interactions. The target compound’s cyanoamino/imino groups may similarly influence solubility and binding, though its Kf remains unstudied .

Amidophosphate Derivatives

- Disodium creatine phosphate: Shares the amidophosphate backbone and is used clinically to protect cardiac tissue.

Physicochemical Properties

Biological Activity

Diphenyl (cyanoamino)(imino)methylamidophosphate is a complex organophosphate compound that has garnered attention in various fields, particularly in biological and medicinal research. Its unique structure allows for diverse interactions with biological systems, making it a subject of interest for studying its biological activity, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H14N2O4P

- Molecular Weight : 298.23 g/mol

- IUPAC Name : Diphenyl N-(cyanoamino)(imino)methylphosphoramidate

This compound features a phosphorus atom bonded to an amidophosphate group, which is linked to two phenyl rings and a cyanoamino functional group. The presence of these functional groups contributes to its biological activity.

This compound exhibits biological activity primarily through its interaction with enzymes and receptors involved in cellular signaling pathways. It may act as an inhibitor of certain phosphatases, thereby affecting phosphorylation states of proteins involved in cell signaling.

Toxicity Studies

Research indicates that compounds similar to this compound can exhibit varying degrees of toxicity. For instance, studies on related organophosphates have shown that they can disrupt normal cellular functions by inhibiting acetylcholinesterase, leading to accumulation of acetylcholine and subsequent neurotoxicity .

Case Studies

- Zebrafish Model : A study utilized zebrafish embryos to assess the developmental toxicity of DPHP, a metabolite related to this compound. The results showed increased distances between cardiac structures at certain concentrations, indicating potential teratogenic effects .

- Mammalian Studies : In mammalian models, higher doses of related organophosphates have been shown to cause acute toxicity, impacting metabolic pathways such as lipid metabolism and the tricarboxylic acid cycle .

Research Findings

Recent studies have focused on the pharmacological potential of organophosphates like this compound. Key findings include:

- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, suggesting potential applications in developing antimicrobial agents.

- Neuroprotective Effects : Certain modifications of the compound have been investigated for their neuroprotective effects against neurodegenerative diseases due to their ability to modulate cholinergic signaling pathways.

Q & A

Q. What synthetic methodologies are recommended for the preparation of diphenyl (cyanoamino)(imino)methylamidophosphate?

Methodological Answer: The synthesis typically involves phosphorylation reactions using diphenyl phosphoryl azide (DPPA) or analogous reagents to introduce the amidophosphate group. For example:

- Step 1: React cyanoamino-imino precursors with diphenyl chlorophosphate under anhydrous conditions (e.g., in THF or DCM) at 0–5°C to avoid side reactions .

- Step 2: Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and validate using P NMR to confirm phosphorylation (δ ~0–5 ppm for amidophosphate derivatives) .

- Note: Monitor reaction progress with TLC (Rf ~0.3–0.5) and ensure inert gas (N) protection to prevent hydrolysis of reactive intermediates .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): Use high-resolution ESI-MS to confirm molecular weight (e.g., [M+H] peak at m/z 390.5) and fragmentation patterns .

- X-ray Crystallography: For unambiguous stereochemical assignment, grow single crystals in ethanol/water (1:1) at 4°C .

Advanced Research Questions

Q. How can researchers investigate the metabolic pathways involving cyanoamino acid metabolism for this compound?

Methodological Answer:

- Isotopic Labeling: Use C/N-labeled analogs to trace metabolic intermediates in cell cultures. Monitor incorporation into cyanoamino acid pathways via LC-MS/MS .

- KEGG Pathway Analysis: Map metabolites to pathways (e.g., ko00940: Cyanoamino acid metabolism) using RNA-seq data. Identify upregulated enzymes (e.g., β-glucosidase) linked to degradation .

- In Vitro Assays: Incubate with liver microsomes (e.g., rat S9 fraction) and analyze hydrolysis products via HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) .

Q. How should contradictions in reported stability data be resolved?

Methodological Answer:

- Controlled Replication: Reproduce experiments under standardized conditions (pH 7.4 buffer, 25°C, dark) to isolate variables like light/oxygen sensitivity .

- Advanced Chromatography: Use UPLC-PDA to detect degradation products (e.g., diphenyl phosphate) and quantify half-life () under varying temperatures (4°C vs. 25°C) .

- Statistical Validation: Apply ANOVA to compare stability across batches; report confidence intervals (95% CI) to address variability .

Q. What computational approaches predict the reactivity of the cyanoamino-imino group in aqueous environments?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Gibbs free energy () for hydrolysis pathways (e.g., B3LYP/6-311+G(d,p) basis set) to identify transition states .

- Molecular Dynamics (MD): Simulate solvation dynamics in explicit water models (TIP3P) to assess hydrogen-bonding interactions with the amidophosphate group .

- pKa Prediction: Use software like MarvinSuite to estimate protonation states of imino/cyano groups at physiological pH, guiding experimental buffer selection .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.